6-Amino-4-(3-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Structural Classification and Nomenclature
6-Amino-4-(3-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile belongs to the pyranopyrazole family, characterized by a fused pyran (oxygen-containing six-membered ring) and pyrazole (nitrogen-containing five-membered ring) framework. Its IUPAC name systematically describes:
- 6-Amino : An amino group (-NH₂) at position 6 of the pyran ring.
- 4-(3-hydroxyphenyl) : A 3-hydroxyphenyl substituent at position 4 of the dihydropyrano ring.
- 3-methyl : A methyl group (-CH₃) at position 3 of the pyrazole ring.
- 5-carbonitrile : A cyano group (-C≡N) at position 5 of the pyran ring.
The molecular formula is C₁₆H₁₄N₄O₂ , with a molecular weight of 294.31 g/mol . Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₄O₂ |
| Molecular Weight | 294.31 g/mol |
| Functional Groups | Amino, hydroxyl, cyano, methyl |
| Ring System | Pyrano[2,3-c]pyrazole |
The SMILES notation (CC1=C2C(=C(OC2=NN1)C3=CC(=CC=C3)O)N)C#N) and InChIKey (HYKBOZYVHLSPFW-UHFFFAOYSA-N) further specify its stereoelectronic configuration.
Historical Development of Pyranopyrazole Derivatives
Pyranopyrazole chemistry originated in the early 20th century with Stollé and Wolff’s pioneering syntheses of fused pyran-pyrazole systems. Key milestones include:
- 1973 : Junek and Aigner developed multicomponent reactions (MCRs) using tetracyanoethylene and pyrazolones to create functionalized pyranopyrazoles.
- 2000s : Green synthetic methods emerged, such as microwave-assisted reactions and catalysts like CuSnO₃:SiO₂ or Ag/TiO₂ nano-thin films, improving yields (80–98%) and reducing reaction times (<30 minutes).
- 2020s : Applications expanded to antiviral research, with derivatives like Compound 18 (structurally analogous to the subject compound) showing 84.5% inhibition of SARS-CoV-2 Mᵖʳᵒ.
The subject compound itself is synthesized via a four-component reaction of ethyl acetoacetate, hydrazine hydrate, 3-hydroxybenzaldehyde, and malononitrile under eco-friendly conditions.
Significance in Heterocyclic Chemistry
This compound exemplifies the versatility of pyranopyrazoles in medicinal and materials chemistry:
- Pharmacological Potential : Pyranopyrazoles exhibit antimicrobial, anticancer, and antiviral activities. The 3-hydroxyphenyl group enhances hydrogen-bonding interactions with biological targets.
- Synthetic Utility : It serves as a precursor for annulated systems (e.g., pyrimidinones, oxazinones). For example, refluxing with formamide yields pyrimidin-5-amine derivatives.
- Theoretical Interest : Density functional theory (DFT) studies highlight its stable charge distribution and reactivity at the cyano and amino groups.
The compound’s fused heterocyclic core also contributes to optoelectronic applications, though this area remains underexplored.
Properties
IUPAC Name |
6-amino-4-(3-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-7-11-12(8-3-2-4-9(19)5-8)10(6-15)13(16)20-14(11)18-17-7/h2-5,12,19H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGLIROVJFKWNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Amino-4-(3-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential as an anticancer agent, antimicrobial activity, and other pharmacological effects.
- Chemical Formula : C14H12N4O2
- Molecular Weight : 268.27 g/mol
- CAS Number : 89607-43-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including this compound. These compounds have demonstrated the ability to inhibit tumor cell proliferation through various mechanisms:
-
Mechanism of Action :
- Inhibition of key enzymes involved in cancer cell growth.
- Induction of apoptosis in cancer cells.
- Modulation of signaling pathways related to cell survival and proliferation.
- Case Study : A derivative of this compound exhibited an IC50 value of 19.70 ± 0.89 μM against cancer cell lines, comparable to the standard drug etoposide (IC50 = 18.71 ± 1.09 μM) .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Antibacterial Activity :
- Antifungal Activity :
Antioxidant Properties
The antioxidant capacity of this compound has been assessed through various assays:
- Free Radical Scavenging Activity : The compound demonstrated significant free radical scavenging effects, with an IC50 value comparable to ascorbic acid .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives:
| Substituent | Biological Activity | Observations |
|---|---|---|
| Hydroxy group at position 3 | Enhanced anticancer activity | Increased interaction with target enzymes |
| Methyl group at position 3 | Improved solubility and bioavailability | Facilitates cellular uptake |
Scientific Research Applications
Pharmaceutical Applications
6-Amino-4-(3-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been investigated for its potential therapeutic properties. Research indicates that compounds within this class exhibit various biological activities, including:
- Antimicrobial Activity: Studies have shown that derivatives of this compound demonstrate significant antimicrobial properties against a range of pathogens. For instance, the synthesis of substituted pyrazoles has been linked to enhanced activity against resistant bacterial strains .
- Anti-inflammatory Properties: The compound has been evaluated for its anti-inflammatory effects, potentially useful in treating conditions such as arthritis and other inflammatory diseases. Its mechanism often involves inhibition of pro-inflammatory cytokines .
- Anticancer Activity: Recent studies highlight the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through multiple pathways .
Synthetic Chemistry
The synthesis of this compound is notable for its eco-friendly approaches:
- Green Chemistry Approaches: Recent methodologies emphasize sustainable synthesis routes using environmentally benign solvents and catalysts. For example, the use of sonochemical methods has been explored to enhance yield while minimizing waste .
- Multi-component Reactions: The compound can be synthesized through one-pot multi-component reactions, which simplify the synthetic process while improving efficiency and reducing reaction times .
Material Science
In addition to its biological applications, this compound is being explored for its utility in material science:
- Polymeric Materials: The incorporation of this compound into polymer matrices has been investigated to enhance mechanical properties and thermal stability of materials used in various industrial applications .
Case Studies
Several case studies provide insights into the practical applications of this compound:
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes selective oxidation at its dihydropyran ring system. Under controlled conditions with HNO₃ (1:3 v/v), the 1,4-dihydropyrano ring is oxidized to form a fully aromatic pyrano[2,3-c]pyrazole derivative while preserving the nitrile and amino groups. Key spectral changes include:
Reduction Reactions
The nitrile group (-C≡N) is selectively reduced to a primary amine (-CH₂NH₂) using H₂/Pd in ethanol at 60°C:
-
Reaction :
-
Yield : 82–88% (confirmed by LC-MS).
Electrophilic Substitution Reactions
The 3-hydroxyphenyl moiety participates in electrophilic substitutions. With Cl₂/FeCl₃, chlorination occurs at the para position of the phenolic ring:
| Reagent | Product | Regioselectivity | Yield |
|---|---|---|---|
| Cl₂/FeCl₃ (0°C) | 6-Amino-4-(3-hydroxy-4-chlorophenyl)... | Para | 76% |
| Br₂/AcOH | 6-Amino-4-(3-hydroxy-4-bromophenyl)... | Para | 68% |
NMR Analysis of Key Intermediates
-
¹H NMR (DMSO-d₆) : NH₂ protons appear as a broad singlet at δ 6.9–7.2 ppm, while the pyran ring CH resonates at δ 4.8–5.1 ppm .
-
¹³C NMR : The nitrile carbon is observed at δ 118–120 ppm, confirming its stability under mild conditions .
IR Spectral Signatures
| Functional Group | Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| -C≡N | 2,185–2,197 | |
| -NH₂ | 3,330–3,471 | |
| Aromatic C-O (phenol) | 1,245–1,265 |
Stability Under Thermal and Acidic Conditions
-
Thermogravimetric Analysis (TGA) : Decomposition begins at 220°C, with 95% mass loss by 350°C .
-
Acid Stability : Stable in 1M HCl at 25°C for 24 hrs but hydrolyzes in 3M HCl at 80°C (t₁/₂ = 45 min).
Synthetic Derivatives and Biological Relevance
Derivatives synthesized via substitutions show enhanced bioactivity:
Catalytic Mechanisms in Green Chemistry
Nano ionic liquids like {[HMIM]C(NO₂)₃} enable solvent-free syntheses of pyrano-pyrazole hybrids through a proposed mechanism involving:
-
Activation of aldehyde carbonyl via hydrogen bonding.
-
Knoevenagel condensation with malononitrile.
Key Advantages :
Preparation Methods
Ag/TiO₂ Nano-Thin Film Catalyzed Synthesis
The use of Ag/TiO₂ nano-thin films as heterogeneous catalysts represents a breakthrough in green chemistry. Irani et al. demonstrated that Ag-doped TiO₂ films, synthesized via spray pyrolysis, exhibit enhanced optical absorption and photocatalytic activity due to surface plasmon resonance effects from Ag nanoparticles. These films catalyze the one-pot three-component condensation of 3-methyl-1H-pyrazol-5(4H)-one, 3-hydroxybenzaldehyde, and malononitrile at room temperature (25°C).
Mechanistic Pathway :
-
Knoevenagel Condensation : 3-Hydroxybenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.
-
Nucleophilic Attack : The pyrazolone attacks the nitrile carbon, forming a pyran ring.
-
Cyclization : Intramolecular dehydration yields the dihydropyrano[2,3-c]pyrazole core.
Key Advantages :
-
Mild Conditions : Room-temperature synthesis reduces energy consumption.
-
Reusability : Ag/TiO₂ films retain >85% activity after five cycles.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 10 mg | 89 |
| Reaction Time | 45 min | 89 |
| Solvent | Ethanol | 89 |
Gluconic Acid Aqueous Solution (GAAS)-Mediated Synthesis
GAAS, a biodegradable and non-toxic catalyst, enables efficient synthesis in water. A four-component reaction of 3-hydroxybenzaldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate at 60°C achieves a 92% yield within 35 minutes.
Procedure :
-
Combine equimolar reactants (1 mmol each) in 5 mL GAAS.
-
Stir at 60°C until TLC confirms completion.
Mechanistic Insights :
-
GAAS protonates the aldehyde, accelerating the Knoevenagel step.
-
Hydrogen bonding stabilizes intermediates, reducing activation energy.
Comparative Performance :
| Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| GAAS | 60 | 35 | 92 |
| Ag/TiO₂ | 25 | 45 | 89 |
Structural and Reaction Parameter Optimization
Substrate Electronic Effects
The position of the hydroxyl group on the phenyl ring significantly impacts reactivity. Meta-substituted 3-hydroxybenzaldehyde exhibits slower kinetics compared to para-substituted analogs due to steric hindrance and reduced resonance stabilization.
Reaction Times :
| Aldehyde Substituent | Position | Time (min) | Yield (%) |
|---|---|---|---|
| -OH | 4- | 30 | 95 |
| -OH | 3- | 35 | 92 |
Solvent and Temperature Effects
Solvent Screening :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Water | 80.1 | 92 |
| Ethanol | 24.3 | 89 |
| DMF | 36.7 | 78 |
Water outperforms organic solvents due to enhanced solubility of GAAS and intermediates.
Temperature Profiling :
| Temperature (°C) | Yield (%) |
|---|---|
| 25 | 65 |
| 60 | 92 |
| 80 | 90 |
Elevated temperatures accelerate the reaction but may promote side reactions above 60°C.
Advanced Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis with a C18 column (acetonitrile/water, 70:30) confirms >98% purity. Retention time: 4.2 minutes.
Industrial-Scale Feasibility
Q & A
Advanced Research Question
- Docking Studies : Predict binding affinity to calcium channels using AutoDock Vina, referencing the 4-(2-nitrophenyl) derivative’s interaction with L-type channels .
- DFT Calculations : Analyze electron density maps to explain regioselectivity in cyclization steps .
- MD Simulations : Model stability in biological membranes to prioritize derivatives for synthesis .
What contradictions exist in reported bioactivity data, and how can they be resolved?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
